molecular formula C13H10BClFNO3 B1421191 N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide CAS No. 1072946-04-3

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Cat. No.: B1421191
CAS No.: 1072946-04-3
M. Wt: 293.49 g/mol
InChI Key: RSMFAQCLGXKQAT-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide is a chemical compound with the molecular formula C13H10BClFNO3 and a molecular weight of 293.5 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide can be compared with other similar compounds, such as:

    3-Chloro-4-fluorophenylboronic acid: Similar in structure but lacks the amide group.

    N-(3-Chloro-2-methylphenyl) 3-boronobenzamide: Similar but with a methyl group instead of a fluoro group.

    3-(3-Ethylthioureido)phenylboronic acid: Contains a thioureido group instead of the amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMFAQCLGXKQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674410
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-04-3
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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